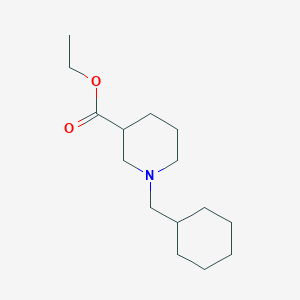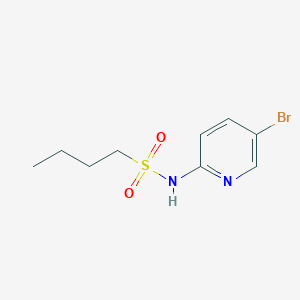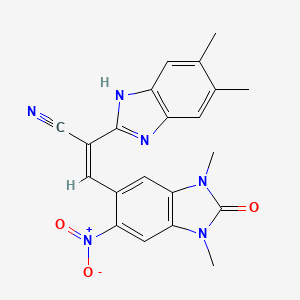
ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is also known by its trade name, SR-141716A, and is commonly used in scientific research. This compound has been the subject of numerous studies due to its potential therapeutic applications.
Mecanismo De Acción
Ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate acts as a competitive antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. The binding of endocannabinoids to the CB1 receptor results in the activation of downstream signaling pathways that regulate various physiological processes. By acting as an antagonist of the CB1 receptor, this compound blocks the binding of endocannabinoids and thereby inhibits the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the endocannabinoid system. By blocking the CB1 receptor, this compound can modulate various physiological processes such as pain perception, appetite, and mood. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate in lab experiments is its high selectivity for the CB1 receptor. This compound has been extensively studied and has a well-established mechanism of action. Additionally, this compound has high solubility in organic solvents, which makes it easy to use in various assays.
One of the limitations of using this compound in lab experiments is its potential off-target effects. While this compound is highly selective for the CB1 receptor, it may still interact with other receptors or enzymes in the endocannabinoid system. Additionally, the use of this compound in animal models may not fully reflect its effects in humans.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate. One potential direction is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in various disease states. Finally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve patient outcomes.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as a selective antagonist of the CB1 receptor and can modulate various physiological processes such as pain perception, appetite, and mood. While there are advantages and limitations to using this compound in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate involves the reaction of cyclohexanecarboxylic acid with piperidine and subsequent esterification with ethanol. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate is commonly used in scientific research to study the endocannabinoid system. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain perception, appetite, and mood. Therefore, by studying the effects of this compound on the endocannabinoid system, researchers can gain insights into the potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
ethyl 1-(cyclohexylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERWCPUELFWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)

![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)

![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)